![molecular formula C10H11N3OS3 B2914210 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 393572-16-2](/img/structure/B2914210.png)
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxamide is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group is attached to the 2-position of the thiophene ring . The specific compound you’re asking about seems to have additional groups attached to it, but without more specific information, it’s difficult to provide a detailed description.
Molecular Structure Analysis
The molecular structure of a compound like “N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” would likely involve a thiophene ring with a carboxamide group at the 2-position. Additional groups would be attached based on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” would depend on its specific structure. Thiophene-2-carboxamides generally are solid at room temperature .Scientific Research Applications
Antibacterial Applications
Thiadiazole derivatives, such as the compound , have shown promising antibacterial efficacy against extended-spectrum β-lactamase producing strains of Escherichia coli . This suggests potential applications in the development of novel antimicrobials to treat life-threatening infections caused by these bacteria .
Antioxidant Activity
Thiadiazole-triazole analogs hybridized with thiophene have demonstrated antioxidant properties . Specifically, certain hybrids showed strong inhibition in DPPH radical scavenging assays, suggesting potential applications in the development of antioxidant therapies .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could have potential applications in these fields .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new semiconductor materials .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives have been used in the fabrication of organic field-effect transistors (OFETs) . This suggests potential applications in the electronics industry .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives have also been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies .
Mechanism of Action
Target of Action
Similar thiophene-2-carboxamide derivatives have shown promising anticancer activity . These compounds have been tested for in vitro cytotoxicity and exhibit good inhibitory activity against various cell lines .
Result of Action
Related compounds have shown promising results in in vitro cytotoxicity tests . They exhibit good inhibitory activity against various cell lines, especially those products that contain a thiazolidinone ring or thiosemicarbazide moiety in their structures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWMNYSQJTKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.